Epi-Lacosamide-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Epi-Lacosamide-d3, a derivative of Lacosamide, is synthesized through complex chemical processes. The synthesis of Lacosamide involves both total synthesis and semi-synthesis methods. In semi-synthesis, chemical or enzymatic kinetic resolution is used to produce its precursor, R-serine, which is then converted into Lacosamide through chemical synthesis. Total synthesis starts with benzyl alcohol as the raw material, proceeding through condensation, catalyzed hydrolysis, substitution, protective oxidation, and de-protective condensation. Each method has its advantages and disadvantages regarding reaction accessibility, cost, and yield (Lu Dingqian, 2013).

Molecular Structure Analysis

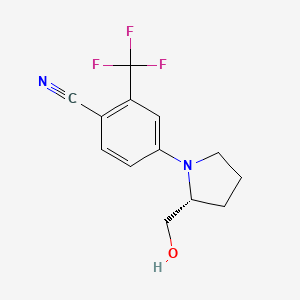

The molecular structure of Epi-Lacosamide-d3, like Lacosamide, is characterized by its functionalized amino acid skeleton, critical for its pharmacological activity. The synthesis process, especially the semi-synthesis from R-serine or the total synthesis starting from benzyl alcohol, directly affects the molecular structure, determining the compound's efficacy and stability (Lu Dingqian, 2013).

Chemical Reactions and Properties

Lacosamide and its derivatives undergo various chemical reactions during synthesis, including condensation, hydrolysis, and oxidation. The choice of synthesis method impacts the chemical reactions involved and the properties of the final product. For instance, semi-synthesis offers a shorter synthesis procedure but may involve expensive reagents and produce side effects, affecting the compound's purity and yield (Lu Dingqian, 2013).

Physical Properties Analysis

The physical properties of Epi-Lacosamide-d3, including solubility, melting point, and crystalline form, are critical for its formulation and therapeutic efficacy. These properties are influenced by the molecular structure and synthesis route, with the aim of achieving high chiral and chemical purity to ensure effective drug formulation (Meng-Di Chen et al., 2019).

Chemical Properties Analysis

The chemical properties of Epi-Lacosamide-d3, including reactivity, stability under different conditions, and interaction with biological molecules, are essential for its pharmacological profile. Its stability under stress conditions, such as acid and base hydrolysis, and its degradation behavior are crucial for developing a stable and effective medication (Nageswara Rao Ramisetti et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Lacosamide, the parent drug of Epi-Lacosamide-d3, has been approved for treating localization-related epilepsy . It has been suggested that appropriate lacosamide dosing regimens in critically ill patients receiving continuous renal replacement therapy (CRRT) should be studied . This could be a potential future direction for Epi-Lacosamide-d3 as well.

Wirkmechanismus

Target of Action

Epi-Lacosamide-d3, like its parent compound Lacosamide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key targets for antiepileptic drugs .

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, Epi-Lacosamide-d3 selectively enhances sodium channel slow inactivation . This unique mode of interaction results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability, without affecting physiological function .

Biochemical Pathways

The enhancement of slow inactivation of sodium channels by Epi-Lacosamide-d3 leads to the stabilization of hyperexcitable neuronal membranes. This stabilization inhibits sustained repetitive neuronal firing, which is a characteristic feature of seizures . The exact biochemical pathways affected by Epi-Lacosamide-d3 are still under investigation.

Pharmacokinetics

Epi-Lacosamide-d3 is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of Epi-Lacosamide-d3 is consistent in healthy subjects and across different patient populations studied . It is eliminated from plasma with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The molecular and cellular effects of Epi-Lacosamide-d3’s action result in the reduction of seizure frequency . By selectively enhancing the slow inactivation of sodium channels, Epi-Lacosamide-d3 stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . This leads to a decrease in the frequency and severity of seizures.

Action Environment

The action, efficacy, and stability of Epi-Lacosamide-d3 can be influenced by various environmental factors. For instance, the pharmacokinetics of Epi-Lacosamide-d3 can be affected by the patient’s renal function, as it is excreted via the kidneys Therefore, care should be taken when using Epi-Lacosamide-d3 in patients with renal impairment

Eigenschaften

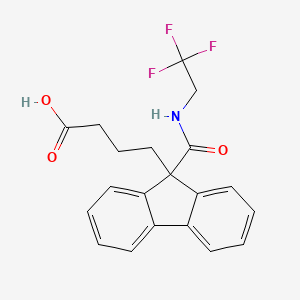

| { "Design of the Synthesis Pathway": "The synthesis pathway for Epi-Lacosamide-d3 involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Lacosamide", "Deuterium oxide", "Sodium borohydride", "Deuterium gas" ], "Reaction": [ "Lacosamide is dissolved in deuterium oxide and sodium borohydride is added to the solution.", "The mixture is stirred at room temperature for several hours to reduce the imide group to an amine group.", "The resulting amine is then treated with deuterium gas to replace the hydrogen atoms with deuterium atoms.", "The final product, Epi-Lacosamide-d3, is obtained after purification by column chromatography." ] } | |

CAS-Nummer |

1795786-76-3 |

Produktname |

Epi-Lacosamide-d3 |

Molekularformel |

C₁₃H₁₅D₃N₂O₃ |

Molekulargewicht |

253.31 |

Synonyme |

(2S)-2-Acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide; (S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; (2S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; _x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.